
Pyridine, 2,6-bis(trimethylstannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(trimethylstannyl)pyridine is an organotin compound with the molecular formula C11H21NSn2 and a molecular weight of 404.71 g/mol . This compound features a pyridine ring substituted at the 2 and 6 positions with trimethylstannyl groups. It is used in various fields, including organic synthesis and materials science, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Bis(trimethylstannyl)pyridine can be synthesized through the reaction of 2,6-dibromopyridine with hexamethylditin in the presence of a palladium catalyst . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2,6-bis(trimethylstannyl)pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trimethylstannyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Stille coupling reactions, where the trimethylstannyl groups react with halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Employed in substitution reactions to replace the trimethylstannyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Stille coupling reactions, the products are typically biaryl compounds .
Scientific Research Applications
2,6-Bis(trimethylstannyl)pyridine has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of metallo-supramolecular polymers and other advanced materials.
Catalysis: Acts as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(trimethylsilyl)pyridine: Similar in structure but with silicon atoms instead of tin.
2,6-Dibromopyridine: The precursor used in the synthesis of 2,6-bis(trimethylstannyl)pyridine.
Uniqueness
2,6-Bis(trimethylstannyl)pyridine is unique due to the presence of tin atoms, which impart distinct reactivity and coordination properties compared to its silicon analogs . This makes it particularly useful in Stille coupling reactions and other applications where tin’s unique properties are advantageous .
Properties
CAS No. |
82682-61-9 |
|---|---|
Molecular Formula |
C11H21NSn2 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
trimethyl-(6-trimethylstannylpyridin-2-yl)stannane |
InChI |
InChI=1S/C5H3N.6CH3.2Sn/c1-2-4-6-5-3-1;;;;;;;;/h1-3H;6*1H3;; |
InChI Key |
VTQSYWBEUSPVKN-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=NC(=CC=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



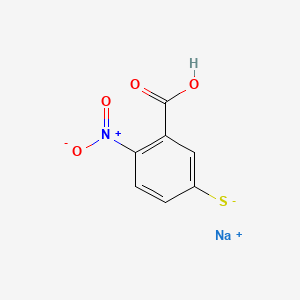
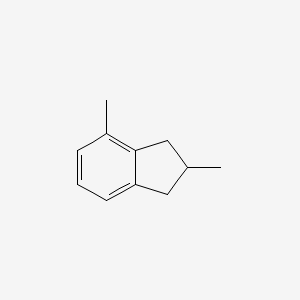
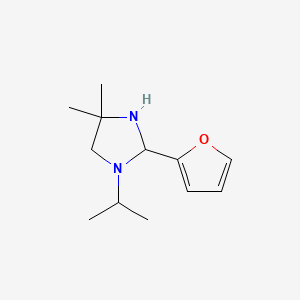

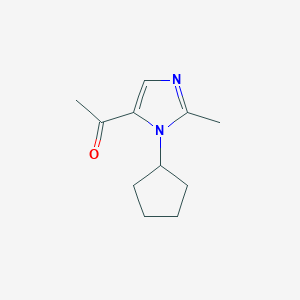
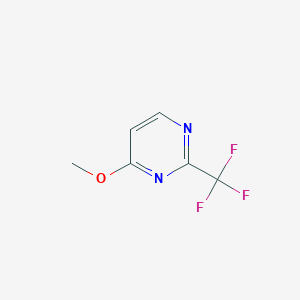
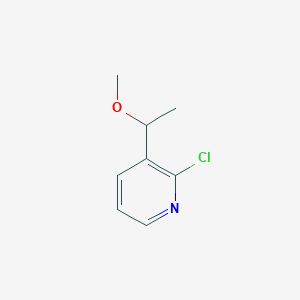

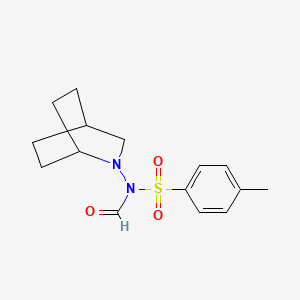
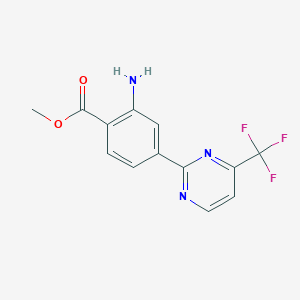
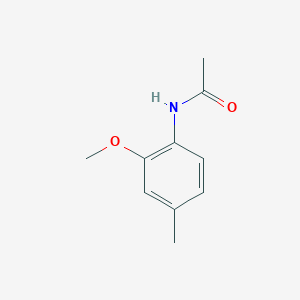
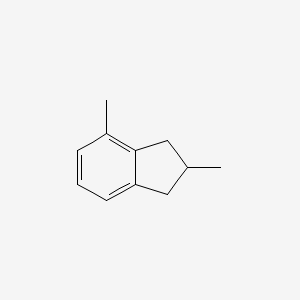
![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)
